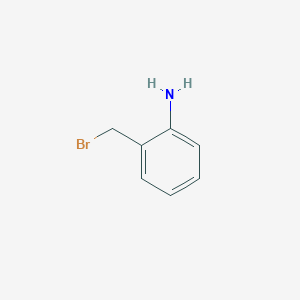

2-(Bromomethyl)aniline

描述

Contextual Significance as a Versatile Synthetic Intermediate

2-(Bromomethyl)aniline serves as a critical precursor in the synthesis of a variety of organic compounds. smolecule.com Its utility stems from the presence of two key functional groups: the bromomethyl group (-CH2Br) and the amino group (-NH2), positioned ortho to each other on a benzene (B151609) ring. This specific arrangement influences the molecule's reactivity and allows for sequential or domino reactions to construct complex molecular architectures. smolecule.comrsc.org

The compound is a valuable building block for creating heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements. smolecule.com These structures are of significant interest in medicinal chemistry due to their presence in a vast number of bioactive molecules. Furthermore, this compound is utilized in the synthesis of enzyme inhibitors, which are molecules that can selectively block the activity of specific enzymes, playing a crucial role in drug discovery and development. smolecule.com Its applications also extend to materials science, where it is used to create polymers and organic electronic materials.

Overview of Reactivity Profiles in Organic Transformations

The reactivity of this compound is characterized by the distinct chemical behaviors of its two functional groups. The bromomethyl group is highly susceptible to nucleophilic substitution reactions, where the bromine atom is replaced by a variety of nucleophiles such as amines, thiols, and alkoxides. This allows for the introduction of diverse functionalities into the molecule.

The amino group, on the other hand, can undergo a range of reactions typical of primary aromatic amines. These include diazotization, where it is converted into a diazonium salt, which can then be substituted with various other groups. smolecule.com The amino group can also be acylated, alkylated, or participate in condensation reactions. The interplay between the electrophilic bromomethyl group and the nucleophilic amino group allows for intramolecular reactions, leading to the formation of cyclic structures, a key strategy in the synthesis of many heterocyclic compounds.

Research Landscape of Bromomethylated Aromatic Amines

The study of bromomethylated aromatic amines is an active area of research, driven by their synthetic utility. Scientists are continuously exploring new methods for their preparation and their application in novel synthetic strategies. For instance, research has focused on the regioselective bromination of aniline (B41778) derivatives to control the position of the bromomethyl group.

Recent studies have highlighted the use of this compound in atom-economical [4+4] cycloaddition reactions to produce complex diazocine structures, which are present in various biologically active compounds. rsc.org The development of efficient and environmentally friendly synthetic methods for these building blocks and their subsequent transformations remains a key focus. This includes the use of catalysis to improve reaction efficiency and selectivity. The ongoing research into bromomethylated aromatic amines continues to expand the toolkit of synthetic chemists, enabling the creation of novel molecules with potential applications in medicine and materials science.

Interactive Data Tables

Below are interactive tables detailing the chemical and physical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H8BrN |

| Molecular Weight | 186.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | 364360-78-1 |

| LogP | 2.74 |

| PSA (Polar Surface Area) | 26.02 Ų |

Table 2: Compound Identifiers

| Identifier Type | Identifier |

| InChI | InChI=1S/C7H8BrN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2 |

| InChIKey | AHJOVYCBIADOET-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CBr)N |

Structure

3D Structure

属性

IUPAC Name |

2-(bromomethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJOVYCBIADOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553355 | |

| Record name | 2-(Bromomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364360-78-1 | |

| Record name | 2-(Bromomethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 2 Bromomethyl Aniline

Direct Halogenation Strategies

Direct halogenation strategies aim to introduce a bromine atom onto the methyl group of a suitable aniline (B41778) precursor, typically 2-methylaniline (o-toluidine). These methods often rely on the generation of radical species to achieve the desired benzylic bromination.

Regioselective Bromination of Substituted Anilines

The regioselective bromination of substituted anilines, specifically targeting the benzylic position of a methyl group, is a nuanced challenge. Direct electrophilic bromination of anilines typically results in substitution on the aromatic ring due to the strong activating and ortho-, para-directing nature of the amino group. To achieve benzylic bromination, a free radical pathway is necessary, which ensures the bromine atom selectively replaces a hydrogen on the methyl group.

One effective approach to ensure regioselectivity is the use of a protecting group for the amine functionality. For instance, the amino group of 2-methylaniline can be acetylated to form N-(2-methylphenyl)acetamide. This protection prevents the amino group from interfering with the subsequent bromination and directs the reaction towards the desired benzylic position under radical conditions. Following the bromination of the methyl group, the acetyl group can be removed through hydrolysis to yield 2-(bromomethyl)aniline.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Acetylation | 2-methylaniline, Acetic anhydride, 50-70°C | N-(2-methylphenyl)acetamide |

| 2 | Benzylic Bromination | N-(2-methylphenyl)acetamide, N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN), Reflux in CCl4 | N-(2-(bromomethyl)phenyl)acetamide |

| 3 | Hydrolysis | N-(2-(bromomethyl)phenyl)acetamide, Acid or base catalysis | This compound |

Radical Bromination utilizing N-Bromosuccinimide (NBS)

The use of N-Bromosuccinimide (NBS) is a cornerstone of benzylic bromination and represents the most common and effective method for the synthesis of this compound from 2-methylaniline. organic-chemistry.org This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. organic-chemistry.org

The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, and exposure to heat or UV light. organic-chemistry.org The initiator facilitates the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This bromine radical then abstracts a hydrogen atom from the benzylic methyl group of 2-methylaniline, forming a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the desired this compound and a new bromine radical, thus propagating the chain reaction. libretexts.org

The low concentration of bromine and hydrogen bromide maintained by NBS is crucial for the success of this reaction, as it minimizes competing electrophilic addition to the aromatic ring. organic-chemistry.org

Typical Reaction Conditions for Radical Bromination with NBS:

| Parameter | Condition |

| Substrate | 2-Methylaniline (o-toluidine) |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Initiator | AIBN or Benzoyl Peroxide |

| Solvent | Carbon tetrachloride (CCl₄) or 1,2-Dichlorobenzene |

| Temperature | Reflux |

The efficiency of the reaction can be sensitive to the choice of solvent, with non-polar solvents like carbon tetrachloride being traditionally used. beilstein-journals.org

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in aromatic chemistry. However, it is not a viable direct route for the synthesis of this compound. In EAS reactions involving anilines and a bromine source, the electrophile (a bromine cation or a polarized bromine molecule) is attacked by the electron-rich aromatic ring. wikipedia.org

The amino group (-NH₂) is a powerful activating group, meaning it increases the nucleophilicity of the benzene (B151609) ring and directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in Consequently, the reaction of 2-methylaniline with an electrophilic bromine source will result in the substitution of hydrogen atoms on the aromatic ring, yielding products like 4-bromo-2-methylaniline (B145978) and 2,4-dibromo-6-methylaniline, rather than substitution on the methyl group. beilstein-journals.org Therefore, electrophilic aromatic substitution is a competing side reaction to be avoided when benzylic bromination is the desired outcome.

Indirect Synthesis Pathways

Indirect methods for the synthesis of this compound involve the construction of the target molecule through a series of planned chemical transformations, often starting from more readily available aromatic precursors.

Multi-Step Conversions from Aromatic Precursors (e.g., Toluene Derivatives)

A logical and common indirect route to this compound begins with toluene. This multi-step synthesis involves the introduction of the required functional groups in a specific order to ensure the correct final structure.

A representative synthetic sequence is as follows:

Nitration of Toluene: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid. This reaction yields a mixture of ortho- and para-nitrotoluene. The ortho isomer, 2-nitrotoluene (B74249), is the desired precursor and can be separated from the para isomer by distillation.

Reduction of the Nitro Group: The nitro group of 2-nitrotoluene is then reduced to an amino group to form 2-methylaniline (o-toluidine). This reduction can be achieved using various reagents, such as tin or iron in the presence of hydrochloric acid, or through catalytic hydrogenation.

Benzylic Bromination: Finally, the resulting 2-methylaniline is subjected to radical bromination, typically using N-bromosuccinimide (NBS) and a radical initiator, as described in section 2.1.2, to yield this compound.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | Toluene | HNO₃, H₂SO₄ | 2-Nitrotoluene |

| 2 | 2-Nitrotoluene | Fe, HCl or Sn, HCl or H₂, Pd/C | 2-Methylaniline |

| 3 | 2-Methylaniline | NBS, AIBN, CCl₄, Reflux | This compound |

Nitro Group Reduction and Subsequent Bromination

An alternative indirect pathway involves introducing the bromine atom at the benzylic position of a nitro-substituted precursor, followed by the reduction of the nitro group to form the final aniline derivative. This approach can be advantageous in certain synthetic contexts.

A feasible synthetic route is:

Benzylic Bromination of a Nitrotoluene: Starting with 2-nitrotoluene, a radical bromination reaction is performed using N-bromosuccinimide (NBS) and a radical initiator. This selectively brominates the methyl group to produce 2-nitrobenzyl bromide.

Reduction of the Nitro Group: The nitro group of 2-nitrobenzyl bromide is then reduced to an amino group. Care must be taken in choosing the reducing agent to avoid side reactions with the bromomethyl group. A common method for this transformation is the use of iron powder in the presence of an acid like acetic acid or a salt such as ammonium (B1175870) chloride.

This sequence strategically places the bromine atom before the formation of the reactive aniline functionality.

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 2-Nitrotoluene | NBS, AIBN, CCl₄, Reflux | 2-Nitrobenzyl bromide |

| 2 | 2-Nitrobenzyl bromide | Fe, NH₄Cl, H₂O/Ethanol | This compound |

Detailed Mechanistic Investigations of 2 Bromomethyl Aniline Reactivity

Nucleophilic Substitution Pathways at the Benzylic Position

The benzylic carbon in 2-(bromomethyl)aniline is highly susceptible to nucleophilic attack, primarily proceeding through an SN2 mechanism. This is due to the lability of the bromide leaving group and the ability of the benzene (B151609) ring to stabilize the transition state.

Substrate Scope and Nucleophile Diversity (e.g., Amines, Thiols, Alkoxides)

A wide array of nucleophiles can effectively displace the bromide ion, leading to the formation of various substituted 2-aminobenzyl derivatives.

Amines: Both primary and secondary amines readily react with this compound to form the corresponding N-substituted 2-aminobenzylamines. The reaction with primary amines can, however, lead to a mixture of mono- and di-alkylation products, with the secondary amine formed initially acting as a nucleophile itself. To favor mono-alkylation, an excess of the primary amine is often employed.

Thiols: Thiolate anions, generated by treating thiols with a base, are excellent nucleophiles for this transformation, yielding 2-aminobenzyl thioethers. The high polarizability and soft nature of sulfur make these reactions particularly efficient.

Alkoxides: Alkoxide ions, derived from alcohols, react to form 2-aminobenzyl ethers. The reactivity of the alkoxide is dependent on its basicity and steric bulk.

| Nucleophile Class | Example Nucleophile | Product Type |

| Primary Amines | Methylamine | N-Methyl-2-aminobenzylamine |

| Secondary Amines | Dimethylamine | N,N-Dimethyl-2-aminobenzylamine |

| Thiols | Ethanethiol | 2-(Ethylthiomethyl)aniline |

| Alkoxides | Sodium methoxide | 2-(Methoxymethyl)aniline |

Steric and Electronic Influences on Reaction Rates

The rate of nucleophilic substitution at the benzylic position of this compound is significantly influenced by both steric and electronic factors of the nucleophile and the substrate.

Steric Effects: As with typical SN2 reactions, increased steric bulk on the nucleophile hinders its approach to the electrophilic carbon, thereby decreasing the reaction rate. For instance, the reaction with tert-butylamine (B42293) is considerably slower than with methylamine. Similarly, bulky substituents on the aniline (B41778) ring ortho to the bromomethyl group can also impede the attack of the nucleophile.

Electronic Effects: The nucleophilicity of the attacking species plays a crucial role. Electron-donating groups on the nucleophile enhance its reactivity, while electron-withdrawing groups diminish it. For example, aniline is a weaker nucleophile than a more basic alkylamine. In the case of substituted anilines as nucleophiles, electron-donating groups on the aniline ring increase the nucleophilicity of the nitrogen atom, leading to faster reaction rates. Conversely, electron-withdrawing groups decrease the rate. researchgate.net This relationship can often be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). researchgate.net For the reaction of substituted benzylamines with benzyl (B1604629) bromide, a negative Hammett ρ value is observed, indicating that electron-donating groups on the nucleophile accelerate the reaction. researchgate.net

| Nucleophile | Relative Rate | Primary Factor |

| Ammonia | Moderate | Low Steric Hindrance |

| Methylamine | Fast | Increased Nucleophilicity |

| Diethylamine | Slower than Methylamine | Increased Steric Hindrance |

| Aniline | Slow | Lower Nucleophilicity (Resonance) |

| p-Methoxyaniline | Faster than Aniline | Electronic (Electron-donating group) |

| p-Nitroaniline | Slower than Aniline | Electronic (Electron-withdrawing group) |

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a profound impact on the rate and mechanism of the nucleophilic substitution reaction of this compound. For SN2 reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are generally preferred. These solvents can solvate the cation of a salt but leave the anionic nucleophile relatively "naked" and more reactive.

In contrast, polar protic solvents, such as water, methanol, and ethanol, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon. This leads to a decrease in the reaction rate. The rate of reaction between piperazine (B1678402) and benzyl bromide, a similar system, is influenced by the electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability of the solvent. ias.ac.in Studies on the reaction of phenacyl bromide with anilines have shown that the reaction is faster in DMF than in methanol. koreascience.kr

| Solvent | Solvent Type | Effect on SN2 Rate | Rationale |

| Dimethylformamide (DMF) | Polar Aprotic | Accelerates | Poorly solvates the anionic nucleophile, increasing its reactivity. |

| Acetone | Polar Aprotic | Accelerates | Similar to DMF, enhances nucleophile reactivity. |

| Methanol | Polar Protic | Decelerates | Solvates the nucleophile through hydrogen bonding, reducing its reactivity. |

| Water | Polar Protic | Decelerates | Strong hydrogen bonding significantly stabilizes the nucleophile. |

Transformations Involving the Aromatic Amino Group

The aromatic amino group of this compound can undergo various transformations, including oxidation and reduction, which are fundamental in modifying the electronic properties and synthetic utility of the molecule.

Oxidation Reactions to Nitroso and Nitro Derivatives

The amino group of anilines can be oxidized to form nitroso and nitro compounds. The oxidation of aniline to nitrobenzene (B124822) can be achieved using strong oxidizing agents like potassium permanganate. Peroxy acids, such as peroxytrifluoroacetic acid, are also effective for this transformation. doubtnut.com The reaction proceeds through the intermediate formation of a nitroso compound. Selective oxidation to the nitroso derivative can sometimes be achieved under milder conditions or with specific reagents. For instance, aniline can be selectively converted to nitrosobenzene (B162901) using hydrogen peroxide in the presence of certain heteropolyoxometalate catalysts. researchgate.net However, the presence of the reactive bromomethyl group in this compound may lead to side reactions under harsh oxidative conditions. Therefore, careful selection of the oxidizing agent and reaction conditions is crucial to achieve the desired transformation selectively.

Reduction Processes of the Aniline Moiety

While the amino group is already in a reduced state, this section typically refers to the reduction of derivatives where the amino group has been modified or is part of a larger system. More relevant to the broader context of aniline chemistry is the reduction of a nitro group to an amine. Should 2-(bromomethyl)nitrobenzene be synthesized, a common precursor to this compound, its nitro group can be selectively reduced to the corresponding amine using various reducing agents. Common methods include catalytic hydrogenation with H₂ gas and a metal catalyst (e.g., Pd/C), or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl). These reductions are generally high-yielding and tolerate a wide range of other functional groups, including the benzylic bromide, provided the conditions are carefully controlled.

Diazotization and Subsequent Functionalization

The diazotization of this compound is typically achieved by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.govmdpi.com The mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the nucleophilic amino group of this compound. nih.gov A series of proton transfers and the elimination of a water molecule lead to the formation of the 2-(bromomethyl)benzenediazonium salt.

Once formed, the 2-(bromomethyl)benzenediazonium salt is a valuable intermediate that can undergo a variety of subsequent functionalization reactions. The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), facilitating its replacement by a wide range of nucleophiles. nih.gov

Sandmeyer and Related Reactions: One of the most important classes of reactions for diazonium salts is the Sandmeyer reaction, which utilizes copper(I) salts (e.g., CuCl, CuBr, CuCN) to introduce halide or cyano groups onto the aromatic ring. nih.govnih.govnih.govnih.gov For instance, treatment of the 2-(bromomethyl)benzenediazonium salt with copper(I) bromide would be expected to yield 1-bromo-2-(bromomethyl)benzene. The generally accepted mechanism for the Sandmeyer reaction involves a single-electron transfer from the copper(I) catalyst to the diazonium ion, leading to the formation of an aryl radical and dinitrogen gas. The aryl radical then abstracts a halogen or cyanide from the copper(II) species, regenerating the copper(I) catalyst. nih.gov

Azo Coupling Reactions: The 2-(bromomethyl)benzenediazonium ion can also act as an electrophile in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines. elsevierpure.comorganic-chemistry.orgbeilstein-journals.orgrsc.org This electrophilic aromatic substitution reaction typically occurs at the para position of the activated coupling partner and results in the formation of brightly colored azo compounds, which are widely used as dyes. organic-chemistry.orgbeilstein-journals.org The reaction of the 2-(bromomethyl)benzenediazonium salt with phenol (B47542), for example, would yield an azo dye containing both the bromomethyl and hydroxyl functionalities.

The following table summarizes the key reagents and expected products for the functionalization of this compound via diazotization:

| Reagent(s) | Reaction Type | Expected Product |

| NaNO₂, HCl (0-5 °C) | Diazotization | 2-(Bromomethyl)benzenediazonium chloride |

| CuBr | Sandmeyer Reaction | 1-Bromo-2-(bromomethyl)benzene |

| CuCl | Sandmeyer Reaction | 1-Chloro-2-(bromomethyl)benzene |

| CuCN | Sandmeyer Reaction | 2-(Bromomethyl)benzonitrile |

| Phenol, NaOH | Azo Coupling | 4-((2-(Bromomethyl)phenyl)diazenyl)phenol |

| Aniline | Azo Coupling | 4-((2-(Bromomethyl)phenyl)diazenyl)aniline |

Intramolecular Cyclization and Ring-Closure Reactions

The proximate arrangement of the nucleophilic amino group and the electrophilic bromomethyl group in this compound makes it an ideal substrate for intramolecular cyclization reactions, leading to the formation of various nitrogen-containing heterocyclic systems. These ring-closure reactions are often efficient and provide direct access to valuable scaffolds for medicinal chemistry and materials science.

Formation of Nitrogen-Containing Heterocycles (e.g., Quinolines, Isoindoles)

The intramolecular reaction between the amine and the bromomethyl group can, in principle, lead to the formation of a six-membered ring (a dihydroquinoline derivative) or, through dimerization and subsequent reactions, other heterocyclic systems. However, the direct intramolecular cyclization of this compound itself to form a simple dihydroquinoline is not the most commonly reported pathway. Instead, derivatives of this compound or related structures are often employed in the synthesis of quinolines and isoindoles.

For instance, the synthesis of substituted quinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov While not directly starting from this compound, this highlights a strategy where the aniline nitrogen acts as a nucleophile to attack an electrophilic side chain to form the quinoline (B57606) ring system.

The synthesis of isoindoles, which are isomers of indoles, can be accomplished from precursors structurally related to this compound. For example, 2-(bromomethyl)benzaldehydes react with primary amines to form 1-substituted isoindoles. nih.gov This reaction proceeds through the formation of an imine intermediate, followed by an intramolecular nucleophilic attack of the nitrogen on the carbon bearing the bromine, leading to the isoindole ring. Although this example does not use this compound directly, it demonstrates the utility of the o-substituted benzyl bromide moiety in constructing the isoindole skeleton.

Construction of Fused and Bridged Ring Systems

The bifunctional nature of this compound and its derivatives can be exploited to construct more complex fused and bridged ring systems. These reactions often involve multi-step sequences or tandem reactions where both the amino and bromomethyl groups participate in the formation of the final polycyclic architecture.

While specific examples detailing the direct use of this compound in the construction of complex fused or bridged systems are not extensively documented in the readily available literature, the general principles of intramolecular reactions suggest its potential in this area. For example, N-acylation of this compound followed by an intramolecular Friedel-Crafts-type reaction could potentially lead to fused systems.

Furthermore, radical cyclization approaches have been successfully employed for the synthesis of fused heterocyclic systems from related starting materials. For example, the intramolecular radical cyclization of N-allyl-2-haloanilines, promoted by visible light, has been developed to access functionalized indolines, which are fused heterocyclic systems. nih.govrsc.org This type of strategy could potentially be adapted to derivatives of this compound to construct novel fused ring structures.

The construction of bridged ring systems typically involves more complex cycloaddition or rearrangement reactions. While direct involvement of this compound in such transformations is not prominently reported, its derivatives could serve as precursors for generating reactive intermediates suitable for intramolecular cycloadditions, leading to bridged architectures. nih.govnih.gov

Cross-Coupling Methodologies

While the amino group of this compound is a primary site for diazotization and the bromomethyl group is reactive towards nucleophilic substitution and cyclization, the aromatic ring itself can participate in cross-coupling reactions. However, for this compound, the more reactive functionalities often dominate its chemistry. To engage the aromatic ring in cross-coupling, it is typically necessary to first convert the amino group into a less reactive or a more suitable functional group for such transformations.

For instance, the diazonium salt derived from this compound could potentially be used in certain palladium-catalyzed cross-coupling reactions, as diazonium salts have been shown to be effective substrates in reactions like the Suzuki and Heck couplings. nottingham.ac.uk This would allow for the introduction of aryl, vinyl, or other organic fragments at the position of the original amino group, while retaining the bromomethyl functionality for subsequent manipulations.

Alternatively, the amino group could be protected, for example, as an amide, and then a halogen could be introduced onto the aromatic ring through electrophilic aromatic substitution. This newly introduced halogen would then serve as the handle for standard cross-coupling reactions. However, these represent indirect applications of this compound in cross-coupling methodologies. The direct cross-coupling involving the C-N or C-Br bonds of the primary functional groups is less common compared to the aforementioned diazotization and cyclization pathways.

Radical Reaction Pathways and Mechanistic Probes

Beyond ionic reaction pathways, this compound and its derivatives can also participate in radical reactions. The carbon-bromine bond in the bromomethyl group is susceptible to homolytic cleavage to generate a benzylic radical, which can then undergo a variety of transformations.

Generation and Trapping of Radical Intermediates

The generation of a radical intermediate from this compound can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or through photochemically induced electron transfer processes. Once formed, the 2-(aminomethyl)phenylmethyl radical can be trapped by various radical acceptors or undergo intramolecular reactions.

For example, intramolecular radical cyclization has been demonstrated as a powerful tool for the synthesis of heterocyclic compounds. rsc.org In a related system, the intramolecular radical cyclization of N-allyl-2-bromoanilines has been shown to proceed efficiently to form indolines. nih.gov This suggests that if the amino group of this compound were appropriately substituted with an unsaturated moiety, a similar intramolecular radical cyclization could be envisioned, leading to the formation of a new ring.

Mechanistic probes are often employed to confirm the presence of radical intermediates in a reaction. These probes are molecules that react in a characteristic way with radicals, leading to the formation of specific products that can be identified. For example, the use of radical clocks or trapping agents like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) can provide evidence for the involvement of radical pathways. While specific studies detailing the use of mechanistic probes for radical reactions of this compound are not abundant, the principles of radical chemistry suggest that such investigations would be valuable in elucidating the mechanisms of its radical-mediated transformations.

Elucidation of Radical-Mediated Processes (e.g., Carboamination)

While specific studies on the radical-mediated carboamination of this compound are not extensively documented, its structure suggests potential involvement in such transformations through several mechanistic pathways. Radical carboamination of alkenes is a powerful method for the concurrent formation of C-C and C-N bonds. The reaction can be initiated by either a carbon-centered or a nitrogen-centered radical adding to an alkene.

In the context of this compound, the bromomethyl group is a prime site for the generation of a benzylic radical. Homolytic cleavage of the C-Br bond, often initiated by photoredox catalysis or radical initiators, would form the 2-aminobenzyl radical. This benzylic radical is stabilized by resonance with the aromatic ring. Once formed, this radical could participate in intermolecular carboamination reactions with alkenes.

A hypothetical intermolecular radical carboamination process is outlined below:

Initiation: A radical initiator or photocatalyst abstracts the bromine atom from this compound to generate the 2-aminobenzyl radical.

Carbon-Carbon Bond Formation: The 2-aminobenzyl radical adds to an alkene (e.g., styrene) to form a new carbon-centered radical intermediate.

Carbon-Nitrogen Bond Formation: This new radical can be trapped by an external amine source, or potentially by the aniline nitrogen of another this compound molecule, though the latter would lead to dimerization or oligomerization. In a more controlled setting, an external amine would be used. This step can be mediated by a metal catalyst (like copper or iron) that oxidizes the radical to a carbocation which is then trapped by the amine, or through a ligand transfer process.

Alternatively, an intramolecular radical cyclization could be envisioned, particularly if the aniline nitrogen is first acylated or alkylated with a group containing an alkene. This would align with known strategies for synthesizing nitrogen-containing heterocycles like indolines. For instance, N-acylation of this compound with acryloyl chloride would produce a substrate primed for intramolecular radical cyclization. Generation of the benzylic radical could be followed by a 6-exo-trig cyclization onto the alkene, forming a six-membered ring.

The table below outlines a hypothetical comparison of potential radical pathways for this compound.

| Reaction Type | Proposed Initiator | Key Intermediate | Potential Product Class | Notes |

| Intermolecular Carboamination | AIBN, Photoredox Catalyst | 2-Aminobenzyl radical | Substituted β-phenethylamines | Requires an alkene and an external amine source. |

| Intramolecular Cyclization | Bu3SnH, AIBN | N-substituted 2-(aminomethyl)phenyl radical | Dihydroisoquinolinone derivatives | Requires prior modification of the aniline nitrogen with an alkene-containing moiety. |

Radical trapping experiments using agents like TEMPO could confirm the involvement of radical species in any potential transformation.

Rearrangement Studies (e.g., Smiles Rearrangement Attempts)

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The classic mechanism involves the attack of a nucleophile (Y) from a side chain onto an activated aromatic ring, displacing a leaving group (X) that is part of the same side chain, connected by a linker.

For a classical Smiles rearrangement to occur, several conditions must be met:

An aromatic ring activated by electron-withdrawing groups (EWGs), typically ortho or para to the site of substitution.

A nucleophilic group (YH) in the side chain (e.g., -OH, -NHR, -SH).

A suitable leaving group (X) attached to the aromatic ring.

Analyzing the structure of this compound, a direct, classical Smiles rearrangement is highly unlikely. In this molecule, the aniline (-NH₂) could act as the internal nucleophile, and the bromomethyl group (-CH₂Br) would need to contain the leaving group. However, the leaving group must be directly attached to the aromatic ring. Here, the potential leaving group (Br⁻) is on a benzylic carbon, not the ring itself. Furthermore, the aniline ring is not activated by strong electron-withdrawing groups, which is a typical requirement for the SNAr mechanism of the Smiles rearrangement.

While a classical Smiles rearrangement is not feasible, a related radical Smiles rearrangement could be considered. This variant involves an intramolecular homolytic ipso-substitution. In this scenario, a radical generated on the side chain attacks the aromatic ring. For this compound, a radical could be generated at the nitrogen atom of a derivatized aniline (e.g., an N-arylsulfonamide derivative). This amidyl radical could then attack the ipso-carbon bearing the bromomethyl group. However, this is not a typical Smiles rearrangement pathway, which involves migration of the aromatic ring.

A more plausible rearrangement pathway for a derivative of this compound would be a Truce-Smiles rearrangement . This rearrangement involves the migration of an aryl group from a heteroatom to a carbanion. For example, if the amino group of this compound is sulfonated and the resulting sulfonamide is N-alkylated, a strong base could deprotonate the α-carbon of the N-alkyl group to form a carbanion. This carbanion could then attack the ipso-carbon of the aromatic ring, leading to a rearranged product. However, this still does not directly involve the bromomethyl group in the rearrangement mechanism.

The table below compares the structural features of this compound with the requirements for different types of Smiles rearrangements.

| Rearrangement Type | Aromatic Ring Requirement | Nucleophile Requirement | Leaving Group Position | Feasibility for this compound |

| Classical Smiles | Activated by EWGs | Internal (e.g., -NH₂) | Directly on the ring | No; ring is not activated, and leaving group is benzylic. |

| Radical Smiles | Not strictly required to be activated | Radical center in side chain | Directly on the ring | Unlikely as a direct rearrangement; would require significant derivatization to facilitate ipso-attack. |

| Truce-Smiles | Can be unactivated | Carbanion in side chain | Directly on the ring (as part of a migrating group) | Possible for derivatives where a carbanion can be formed, but does not utilize the inherent reactivity of the bromomethyl group. |

Advanced Applications of 2 Bromomethyl Aniline in Complex Organic Synthesis

Building Blocks for Diverse Pharmaceutical Intermediates

2-(Bromomethyl)aniline is a key starting material in medicinal chemistry, enabling the efficient assembly of core structures found in a wide array of therapeutic agents. Its dual reactivity allows for sequential or tandem reactions, providing a direct route to complex intermediates that would otherwise require multi-step synthetic pathways. The compound is frequently utilized in the production of various pharmaceuticals due to its capacity for further functionalization. magtech.com.cn

The structure of this compound is ideally suited for its role as a precursor to a multitude of bioactive molecules. Aniline (B41778) and its derivatives are foundational components in numerous drugs, and the presence of the reactive bromomethyl "handle" allows for its seamless integration into larger, more complex structures. magtech.com.cn This adaptability makes it a valuable component in the synthesis of molecules targeting a range of diseases. It is a versatile building block for creating heterocyclic compounds, which are ring structures containing atoms other than carbon, with potential applications as anti-cancer drugs and antibiotics. magtech.com.cn The ability to construct these scaffolds is a cornerstone of modern drug discovery. nih.govmdpi.com

| Bioactive Scaffold/Molecule Class | Precursor Relationship to Anilines | Therapeutic Area (Examples) |

| Quinazolines | Synthesized via cyclocondensation reactions involving aniline derivatives. | Oncology, Antihypertensives |

| Benzodiazepines | The aniline ring forms a core part of the diazepine (B8756704) structure. | Anxiolytics, Anticonvulsants |

| Indoles | Can be synthesized from ortho-substituted anilines like this compound. | Anti-inflammatory, Antitumor |

| Acridines | Formed from the condensation of anilines with other aromatic systems. | Antiseptics, Antimalarials |

This table provides examples of bioactive molecular classes that can be synthesized from aniline-based precursors.

Enzyme inhibitors are critical tools in pharmacology, functioning by blocking the activity of specific enzymes involved in disease pathways. magtech.com.cn this compound serves as a valuable scaffold for the design of such inhibitors. The electrophilic bromomethyl group can act as a warhead, forming a covalent bond with nucleophilic amino acid residues (such as cysteine or histidine) within the active site of an enzyme, leading to irreversible inhibition. The aniline portion of the molecule can be modified to enhance binding affinity and selectivity for the target enzyme. This targeted covalent inhibition strategy is a powerful approach in modern drug design, and this compound provides a ready starting point for developing these specific inhibitors for various diseases. magtech.com.cnrsc.org

Synthetic Scaffold for Heterocyclic Systems

Heterocyclic compounds are of paramount importance in organic and medicinal chemistry. This compound is an exemplary starting material for the construction of nitrogen-containing bicyclic systems, leveraging its ortho-disposed reactive centers to facilitate efficient ring-closing reactions. magtech.com.cn

Benzothiazoles and benzimidazoles are privileged structures in medicinal chemistry, known for their wide range of biological activities, including antimicrobial and antitumor properties. alfa-chemistry.comwikipedia.org The synthesis of these heterocycles often involves the cyclization of a 2-substituted aniline. Specifically, the reaction of a 2-aminoaniline with a suitable one-carbon synthon can lead to the formation of the imidazole (B134444) ring, while reaction with a carbon-sulfur synthon (like potassium thiocyanate) can yield a benzothiazole. acs.org

While the primary reaction involves the amino group, utilizing this compound as the starting material introduces a key advantage: the bromomethyl group is retained as a reactive handle on the newly formed heterocyclic core. This allows for subsequent functionalization, such as the attachment of side chains or linking to other molecular fragments, thereby enabling the rapid generation of diverse compound libraries for drug discovery.

Azetidines and aziridines are strained three- and four-membered nitrogen-containing heterocycles. Their synthesis typically relies on specific intramolecular cyclization pathways. The formation of an aziridine (B145994) ring generally proceeds from a precursor containing leaving groups on adjacent carbon and nitrogen atoms (a 1,2-relationship), while azetidine (B1206935) synthesis requires a 1,3-relationship between the reacting centers.

The molecular geometry of this compound, with its amino and bromomethyl groups positioned ortho on a benzene (B151609) ring, does not favor the direct intramolecular formation of an aziridine or azetidine ring. Such a reaction is sterically and electronically predisposed to form a more stable five-membered ring system. Therefore, this compound is not a direct or common precursor for the construction of azetidine or aziridine rings via simple intramolecular cyclization.

The indoline (B122111) scaffold is a core component of numerous natural products and pharmaceuticals. The structure of this compound is perfectly primed for the synthesis of this important heterocycle through a direct intramolecular bromoaminocyclization.

In this reaction, the nucleophilic amino group attacks the adjacent electrophilic benzylic carbon, displacing the bromide ion in an intramolecular SN2 reaction. This process is a highly efficient and atom-economical method for constructing the five-membered indoline ring system. If the starting aniline nitrogen is part of a secondary amine (e.g., N-alkyl-2-(bromomethyl)aniline), this represents a classic 5-endo-trig cyclization. This transformation underscores the utility of this compound as a direct and valuable precursor for the indoline core, providing a straightforward entry into a class of compounds with significant biological and pharmaceutical relevance. The term "bromoaminocyclization" has been used in the literature to describe analogous ring-forming processes.

Thiophene (B33073) Derivatives Synthesis

The synthesis of thiophene derivatives is of significant interest due to their wide-ranging applications in pharmaceuticals and materials science. While direct coupling reactions using this compound are not extensively documented, its structure allows for plausible synthetic routes to thiophene-containing heterocycles. One potential pathway involves a modified Suzuki coupling reaction. In this approach, the bromoaniline moiety could react with a thiophene boronic acid derivative. The presence of the bromomethyl group would likely require careful optimization of reaction conditions to avoid unwanted side reactions.

A hypothetical reaction scheme could involve the palladium-catalyzed cross-coupling of this compound with a suitable thiophene boronic acid. The reaction would likely proceed under standard Suzuki coupling conditions, utilizing a palladium catalyst and a base. The resulting product would be an aminophenyl-substituted thiophene with a reactive bromomethyl group, which could be further functionalized.

Table 1: Hypothetical Reaction Parameters for Thiophene Derivative Synthesis

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene/Water |

| Temperature | 80-100 °C |

| Reactants | This compound, Thiophene-2-boronic acid |

| Hypothetical Yield | 60-75% |

Integration into Advanced Materials Science

The unique bifunctional nature of this compound makes it a valuable monomer and functionalizing agent in the field of materials science, particularly for the synthesis of advanced polymers and organic electronic materials.

Polyaniline (PANI) is a well-known conducting polymer with applications in various electronic devices. The properties of PANI can be tailored through the functionalization of the polymer backbone. This compound can be utilized for the post-polymerization functionalization of PANI. In a typical process, the emeraldine (B8112657) base form of PANI can be reacted with this compound. The amino group of the monomer can react with the quinonoid imine units of the PANI backbone, while the reactive bromomethyl group can be used for further cross-linking or grafting of other functionalities. This approach allows for the introduction of specific side chains that can enhance the solubility, processability, and electronic properties of the resulting polymer. nih.gov

Table 2: Potential Effects of Functionalization on Polyaniline Properties

| Property | Effect of Functionalization with this compound |

|---|---|

| Solubility | Increased in organic solvents |

| Processability | Improved film-forming capabilities |

| Conductivity | Tunable based on the degree of functionalization |

| Thermal Stability | Potentially enhanced through cross-linking |

In the realm of organic electronics, this compound serves as a precursor for the synthesis of materials used in devices like Organic Light-Emitting Diodes (OLEDs). Specifically, it can be a building block for hole-transporting materials (HTMs). Triarylamine derivatives are a prominent class of HTMs, and this compound can be incorporated into these structures. mdpi.comatomfair.com

For instance, the amino group of this compound can undergo N-arylation reactions with suitable aryl halides to form a triarylamine core. The bromomethyl group can then be utilized for further molecular elaboration, such as attachment to a polymer backbone or another chromophore, to fine-tune the material's electronic and morphological properties for optimal device performance. mdpi.comatomfair.com

Synthesis of Agrochemicals

Aniline derivatives are crucial intermediates in the synthesis of a wide variety of agrochemicals, including herbicides and fungicides. google.comepo.org The reactivity of this compound makes it a candidate for the synthesis of novel crop protection agents.

For example, the amino group can be acylated or reacted with isocyanates to form amide or urea (B33335) derivatives, which are common toxophores in herbicides. The bromomethyl group can be displaced by various nucleophiles to introduce other functional groups that can enhance the biological activity and selectivity of the final product. A plausible synthetic route could involve the reaction of this compound with a substituted benzoyl chloride to yield an amide, a class of compounds known for their herbicidal activity.

Contributions to Dye and Pigment Chemistry

The synthesis of azo dyes, a major class of synthetic colorants, often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. This compound can serve as the aromatic amine precursor for the synthesis of specialized disperse dyes. researchgate.netiiste.org

The synthesis would involve the diazotization of the amino group of this compound using nitrous acid at low temperatures to form a diazonium salt. This reactive intermediate is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative, to produce the azo dye. The presence of the bromomethyl group offers a site for further modification of the dye molecule, potentially to improve its fastness properties or to attach it to a polymer.

Table 3: General Steps for Azo Dye Synthesis from this compound

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Diazotization of this compound | NaNO₂, HCl (aq), 0-5 °C |

| 2 | Coupling Reaction | Electron-rich aromatic compound (e.g., N,N-dimethylaniline) |

| 3 | Isolation and Purification | Filtration, Recrystallization |

Computational and Theoretical Chemistry of 2 Bromomethyl Aniline

Quantum Chemical Calculations for Reaction Understanding

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic structure of molecules and the energetic landscapes of chemical reactions. nih.gov These methods are particularly useful for elucidating complex reaction mechanisms involving intermediates like 2-(bromomethyl)aniline.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov In the context of this compound, DFT is employed to map the potential energy surface of its reactions, identifying the structures and energies of reactants, products, and crucial transition states. scispace.com By calculating the energy barrier of a transition state, chemists can predict the feasibility and rate of a reaction. For instance, in reactions such as intramolecular cyclization or nucleophilic substitution at the bromomethyl group, DFT can pinpoint the lowest energy pathway.

DFT calculations on related aniline (B41778) derivatives have been successfully used to optimize geometries, calculate vibrational frequencies to confirm minima and transition states, and determine the barriers to rotation around chemical bonds. scispace.comresearchgate.net This analysis provides a detailed, atomistic understanding of the reaction mechanism, which is critical for controlling reaction outcomes. researchgate.net

| Reaction Pathway | Reactant(s) | Transition State (TS) Energy (kcal/mol) | Product(s) | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|---|

| Intramolecular Cyclization | This compound | +15.2 | Indoline (B122111) | +15.2 |

| SN2 with Hydroxide | This compound + OH⁻ | +22.5 | 2-(Hydroxymethyl)aniline + Br⁻ | +22.5 |

Predicting where a molecule will react, known as regioselectivity, is a central question in organic chemistry. rowansci.com Fukui indices, derived from DFT, are powerful electronic descriptors that quantify the change in electron density at a specific atom when the total number of electrons in the molecule changes. substack.com This allows for the prediction of the most likely sites for electrophilic, nucleophilic, and radical attack without the computationally expensive process of locating every possible transition state. rowansci.comrowansci.com

There are three main types of Fukui indices:

f(+) : Predicts the site for a nucleophilic attack (where an electron is added).

f(-) : Predicts the site for an electrophilic attack (where an electron is removed).

f(0) : Predicts the site for a radical attack.

For this compound, the brominated carbon of the bromomethyl group is a strong electrophilic site, making it susceptible to nucleophilic attack. The amino group and specific positions on the aromatic ring, in contrast, are nucleophilic centers. Calculating the Fukui indices for each atom in this compound provides a quantitative map of its reactivity. rowansci.com

| Atom/Site | Fukui Index f(+) (Nucleophilic Attack) | Fukui Index f(-) (Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| Bromomethyl Carbon (-CH₂Br) | 0.350 | 0.015 | Most likely site for nucleophilic attack |

| Amino Nitrogen (-NH₂) | 0.080 | 0.250 | Likely site for electrophilic attack |

| Aromatic Carbon (C4, para to -CH₂Br) | 0.050 | 0.180 | Secondary site for electrophilic attack |

| Aromatic Carbon (C6, ortho to -CH₂Br) | 0.045 | 0.165 | Tertiary site for electrophilic attack |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insight into static electronic structures and reaction barriers, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.com This allows for the study of dynamic processes, conformational changes, and the explicit influence of the surrounding environment, such as a solvent. nih.gov

The solvent in which a reaction is conducted can dramatically alter its rate and even its outcome. nih.gov MD simulations are an ideal tool for investigating these solvent effects at a molecular level. By simulating this compound and its reaction partners surrounded by a large number of explicit solvent molecules, researchers can observe how the solvent interacts with reactants, transition states, and products.

Solvent molecules can stabilize charged intermediates or transition states through hydrogen bonding or dipole-dipole interactions, thereby lowering the activation energy of a reaction. mdpi.com Conversely, a solvent might preferentially solvate the reactants, increasing the energy barrier. MD simulations can quantify these effects, providing a rationale for solvent selection in synthetic chemistry. researchgate.net

Molecules are not static entities; they are constantly in motion, with bonds rotating and angles bending. MD simulations can explore the conformational landscape of this compound, revealing the different spatial arrangements (conformers) it can adopt and the energetic barriers between them. uni-halle.de This is particularly relevant for understanding how the molecule's shape influences its reactivity and its interactions with other molecules, such as enzymes or solvent cages. nih.gov

MD simulations also provide detailed information on non-covalent interactions, such as hydrogen bonding between the amino group of this compound and solvent molecules like water or ethanol. These interactions can influence the molecule's orientation and accessibility for a reaction. nih.gov

Validation of Theoretical Models with Experimental Data

The ultimate test of any theoretical model is its ability to reproduce and predict experimental results. Computational studies on this compound and related compounds are validated by comparing calculated properties with those measured in the laboratory.

A strong correlation between theoretical predictions and experimental data builds confidence in the computational model, allowing it to be used for predicting the behavior of new, unstudied systems. For example, calculated one-electron oxidation potentials for a series of substituted anilines have shown excellent linear relationships with experimental values. umn.edu Similarly, vibrational frequencies calculated via DFT can be compared to experimental FT-IR and FT-Raman spectra to confirm the molecule's structure and vibrational modes. researchgate.net Other properties, such as NMR chemical shifts and UV-visible absorption wavelengths, can also be calculated and compared with experimental spectra to validate the accuracy of the computational approach. researchgate.net

| Property | Calculated Value (DFT/B3LYP) | Experimental Value | Source |

|---|---|---|---|

| ¹³C NMR Shift (C-NH₂) | 145.8 ppm | 146.7 ppm | researchgate.net |

| N-H Stretch Freq. (symm.) | 3410 cm⁻¹ | 3401 cm⁻¹ | researchgate.net |

| UV-Vis λmax | 288 nm | 292 nm | researchgate.net |

| Oxidation Potential | 0.85 V | 0.88 V | umn.edu |

Correlation with Kinetic Data (e.g., Arrhenius Plots)

While specific experimental kinetic studies featuring Arrhenius plots for reactions involving this compound are not extensively documented in publicly available literature, the principles of correlating such data with computational models are well-established in the study of related aniline derivatives. An Arrhenius plot graphically represents the relationship between the rate constant (k) of a reaction and the temperature (T), providing the activation energy (Ea) and the pre-exponential factor (A).

Computational chemistry can model the reaction pathways of this compound, for instance, in nucleophilic substitution reactions at the bromomethyl group or electrophilic substitution on the aromatic ring. By calculating the energy profile of the reaction, including the transition state energies, theoretical values for the activation energy can be determined. These computed values can then be compared with experimentally derived Ea from Arrhenius plots.

For a hypothetical reaction, such as the N-alkylation of a primary amine with this compound, computational methods like Density Functional Theory (DFT) can be employed to model the reaction. The calculated activation energy can be correlated with experimental kinetic data.

Table 1: Illustrative Correlation of Experimental and Computational Kinetic Data for a Hypothetical Reaction of this compound

| Temperature (K) | Experimental Rate Constant (k) (M⁻¹s⁻¹) | 1/T (K⁻¹) | ln(k) | Computationally Derived Ea (kJ/mol) |

| 298 | 0.015 | 0.00336 | -4.20 | 55.2 |

| 308 | 0.032 | 0.00325 | -3.44 | |

| 318 | 0.065 | 0.00314 | -2.73 | |

| 328 | 0.128 | 0.00305 | -2.06 |

The data in this table can be used to construct an Arrhenius plot (ln(k) vs. 1/T), from which the experimental activation energy can be determined and compared with the computationally predicted value. A strong correlation between the experimental and computed Ea would validate the proposed reaction mechanism at a molecular level.

Computational Insights for Reaction Optimization

Computational chemistry serves as a powerful predictive tool for optimizing reaction conditions, minimizing experimental trial and error. beilstein-journals.org For this compound, theoretical calculations can provide valuable guidance on solvent effects, catalyst selection, and the influence of substituents on reaction rates and yields.

By modeling reaction pathways in various solvents, computational methods can predict how the solvent polarity and proticity will affect the stability of reactants, transition states, and products. This allows for the rational selection of a solvent system that maximizes the reaction rate and selectivity. For instance, in the synthesis of heterocyclic compounds from this compound, computational models can help identify a solvent that best stabilizes the charged intermediates, thereby lowering the activation energy.

Furthermore, computational screening of potential catalysts can accelerate the discovery of more efficient synthetic routes. Theoretical calculations can elucidate the catalytic cycle, identify the rate-determining step, and predict the effect of ligand modifications on the catalyst's activity and selectivity.

Table 2: Illustrative Computational Data for Optimizing a Reaction of this compound

| Solvent | Dielectric Constant | Calculated Activation Energy (kJ/mol) | Predicted Relative Rate |

| Toluene | 2.4 | 65.8 | 1.0 |

| Tetrahydrofuran | 7.6 | 62.1 | 3.5 |

| Acetonitrile | 37.5 | 58.4 | 12.2 |

| Water | 80.1 | 55.2 | 30.1 |

This illustrative data suggests that a more polar solvent would significantly increase the rate of the hypothetical reaction. Such computational insights can guide the experimentalist in choosing optimal reaction conditions, leading to improved yields and reduced reaction times. Studies on related substituted anilines have demonstrated the utility of computational approaches in understanding their reactivity, for example, in predicting their one-electron oxidation potentials. umn.edu These established methodologies can be readily applied to this compound to facilitate its use in various synthetic applications.

Analytical Characterization Methodologies for 2 Bromomethyl Aniline

The precise characterization of 2-(Bromomethyl)aniline is essential for its application in synthetic chemistry, ensuring purity and confirming its structural identity. A combination of advanced chromatographic and spectroscopic techniques is employed for this purpose. These methodologies provide both qualitative and quantitative data, which are crucial for quality control and in-process monitoring during chemical transformations.

Stability Considerations and Handling Protocols for 2 Bromomethyl Aniline in Research Settings

Inherent Degradation Pathways (Hydrolysis and Oxidation)

The primary degradation pathways for 2-(bromomethyl)aniline involve hydrolysis of the reactive benzyl (B1604629) bromide moiety and oxidation of the electron-rich aniline (B41778) ring. These reactions can be influenced by the presence of moisture, oxygen, light, and elevated temperatures.

Hydrolysis: The bromomethyl group in this compound is susceptible to nucleophilic substitution by water, leading to the formation of 2-(hydroxymethyl)aniline. This reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. The presence of the amino group can influence the reaction rate and mechanism. In acidic conditions, protonation of the amino group would make it more electron-withdrawing, potentially slowing down an SN1-type reaction by destabilizing the benzylic carbocation. Conversely, under neutral or basic conditions, the amino group can act as an internal nucleophile, leading to the formation of polymeric side products.

Oxidation: The aniline moiety of the molecule is prone to oxidation, which can be initiated by atmospheric oxygen, light, or oxidizing agents. The oxidation of anilines can be a complex process yielding a variety of products. Common products from the oxidation of aniline derivatives include colored polymeric materials, as well as dimeric products such as azoxybenzenes and azobenzenes, particularly in the presence of strong oxidizing agents like potassium permanganate libretexts.orgnih.gov. The specific oxidation products of this compound would also depend on the oxidant and reaction conditions. Photodegradation is also a concern for brominated anilines, which can undergo debromination or other transformations upon exposure to light e3s-conferences.orgresearchgate.nete3s-conferences.org.

| Degradation Pathway | Triggering Factors | Potential Products |

| Hydrolysis | Moisture, Acidic/Basic Conditions | 2-(Hydroxymethyl)aniline, Polymeric byproducts |

| Oxidation | Oxygen, Light, Oxidizing Agents | Polymeric materials, Azoxy derivatives, Azo derivatives, Quinone-like structures |

| Photodegradation | Exposure to Light | Debrominated species, Other transformation products |

Strategies for Enhanced Stability during Storage and Reactions

To mitigate the degradation of this compound, several strategies can be employed, focusing on controlling the environmental conditions during storage and handling, as well as utilizing synthetic methodologies that minimize the lifetime of the reactive species.

Controlled Atmospheric Conditions and Temperature Regimes

Proper storage is critical to maintaining the integrity of this compound. Based on safety data sheet recommendations, the following conditions are advised:

Inert Atmosphere: To prevent oxidation, the compound should be stored under an inert gas such as argon or nitrogen. This minimizes contact with atmospheric oxygen.

Dry Conditions: Storage in a tightly sealed container in a dry environment is essential to prevent hydrolysis. The use of desiccants can further ensure a moisture-free atmosphere.

Controlled Temperature: While the compound is stable at room temperature, storage in a cool, well-ventilated place is recommended. For long-term storage, refrigeration may be considered to slow down potential degradation processes.

Protection from Light: As the compound is light-sensitive, it should be stored in an opaque or amber container to prevent photolytic degradation.

| Storage Parameter | Recommendation | Rationale |

| Atmosphere | Inert gas (Argon, Nitrogen) | Prevents oxidation by atmospheric oxygen. |

| Moisture | Tightly sealed container, dry environment | Prevents hydrolysis of the bromomethyl group. |

| Temperature | Cool, well-ventilated area | Reduces the rate of degradation reactions. |

| Light | Opaque or amber container | Prevents photolytic degradation. |

In Situ Generation and Immediate Derivatization

A highly effective strategy to overcome the instability of this compound is to generate it in situ and immediately use it in a subsequent reaction without isolation. This "one-pot" approach minimizes the handling and storage of the sensitive intermediate, thereby reducing the likelihood of degradation.

This strategy is particularly advantageous for reactions involving nucleophilic substitution at the benzylic position. For instance, 2-aminobenzyl alcohol can be converted to this compound using a suitable brominating agent, and the resulting product can be immediately reacted with a nucleophile present in the reaction mixture. This approach has been successfully applied in the synthesis of various heterocyclic compounds. One-pot syntheses that involve the in situ formation of benzyl halides, which then act as catalysts or intermediates, highlight the utility of this strategy in achieving efficient and high-yielding transformations organic-chemistry.org. The immediate trapping of the generated this compound by a desired reagent prevents its decomposition and the formation of unwanted byproducts.

Prospective Research Directions and Uncharted Reactivity of 2 Bromomethyl Aniline

Exploration of Novel Synthetic Transformations

The strategic placement of the amine and bromomethyl functionalities on the aniline (B41778) ring opens avenues for innovative synthetic strategies beyond simple substitutions. Current research is focused on leveraging this unique structure for novel and complex chemical transformations.

One promising area is the use of 2-(bromomethyl)aniline in domino reactions, where a series of intramolecular and intermolecular bond-forming events occur sequentially in a single pot. The interplay between the electrophilic bromomethyl center and the nucleophilic amino group allows for intramolecular reactions to form cyclic structures, which can then be followed by further intermolecular reactions. This approach is highly efficient for constructing complex heterocyclic systems that are prevalent in many biologically active compounds.

Researchers are also exploring its application in multicomponent reactions and advanced cycloaddition strategies. For instance, recent studies have highlighted the potential for using this compound derivatives in atom-economical [4+4] cycloaddition reactions to generate complex diazocine structures. These eight-membered heterocyclic rings are found in various biologically active natural products and pharmaceuticals, making their efficient synthesis a significant objective. The exploration of novel catalytic systems that can facilitate such transformations with high regio- and stereoselectivity is an active area of investigation.

Further research is directed towards transition-metal-catalyzed cross-coupling reactions where both the amino group and the bromomethyl group can be manipulated. This could involve selective C-N bond formation, C-H activation, or coupling reactions that build upon the aniline core to create elaborate molecular scaffolds for applications in medicinal chemistry and materials science. smolecule.com

Development of Sustainable and Green Synthetic Routes

In line with the growing emphasis on environmentally responsible chemical manufacturing, a key research direction is the development of sustainable and green synthetic routes for both the production and transformation of this compound.

Traditional synthesis methods often involve multi-step processes and the use of hazardous reagents. smolecule.com Modern research aims to replace these with more eco-friendly alternatives. This includes the investigation of photocatalytic methods, which utilize visible light to drive chemical reactions under mild conditions. evitachem.com For example, photocatalytic bromomethylation of an aniline precursor could avoid the use of harsh brominating agents and reduce energy consumption. evitachem.com

Another green approach being explored is mechanochemistry, where reactions are conducted in the solid state with minimal or no solvent. evitachem.com A solvent-free synthesis of this compound would significantly reduce the generation of volatile organic compound (VOC) waste, aligning with the principles of green chemistry. evitachem.comalfred.edu

The development of catalytic processes that improve reaction efficiency and selectivity is also a major focus. This involves designing catalysts that can facilitate the synthesis with high atom economy, minimizing byproduct formation. For the transformation of this compound, research is ongoing to find catalytic systems that enable reactions to proceed under milder conditions, with lower catalyst loading, and using greener solvent systems like water or bio-based solvents. alfred.eduresearchgate.net

| Green Synthesis Strategy | Potential Advantage | Relevant Research Area |

| Photocatalysis | Utilizes visible light, mild reaction conditions, avoids toxic reagents. evitachem.com | Synthesis via photocatalytic bromomethylation. |

| Mechanochemistry | Solvent-free or minimal solvent use, reduced waste. evitachem.com | Solid-state synthesis from aniline precursors. |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, simplified purification. researchgate.net | Catalytic hydrogenation and other transformations. |

Deeper Mechanistic Understanding of Complex Catalytic Systems

To optimize existing synthetic methods and rationally design new, more efficient catalytic systems, a deeper mechanistic understanding of the reactions involving this compound is crucial. The presence of two distinct functional groups can lead to complex reaction pathways and potential catalyst deactivation, making mechanistic studies particularly important.

Advanced computational methods, such as Density Functional Theory (DFT) calculations, are being employed to model reaction pathways. ruhr-uni-bochum.deresearchgate.net These studies help to elucidate the geometries and energies of transition states and intermediates, providing insights into the rate-determining steps of a reaction. ruhr-uni-bochum.de For instance, in palladium-catalyzed cross-coupling reactions, DFT can help understand the oxidative addition, transmetalation, and reductive elimination steps, and how the aniline substrate interacts with the catalyst. ruhr-uni-bochum.de

In-situ spectroscopic techniques are also vital for gaining real-time information about a reaction as it occurs. By monitoring the concentration of reactants, intermediates, and products, researchers can build a detailed kinetic profile of the catalytic cycle. ruhr-uni-bochum.de This experimental data, when combined with computational results, provides a powerful tool for validating proposed mechanisms.

A key area of investigation is the role of ligands in modifying the behavior of metal catalysts. For reactions involving this compound, ligands can influence the selectivity, activity, and stability of the catalyst. Mechanistic studies can reveal how ligands affect the electronic and steric environment of the metal center, guiding the development of new, more effective ligand architectures for specific transformations. ruhr-uni-bochum.de Understanding these intricate details is essential for advancing the synthetic utility of this compound in complex catalytic processes. nih.govresearchgate.net

常见问题

Q. Advanced Research Focus

- Conductive Polymers : Incorporate into polyaniline derivatives via electrophilic aromatic substitution to enhance conductivity .

- Post-Polymerization Modification : React bromomethyl groups with thiols or amines to introduce side-chain functionalities (e.g., sulfonic acids for solubility) .

Characterization : GPC for molecular weight, UV-Vis for electronic properties, and AFM for morphology .

What computational methods predict the reactivity of this compound in complex systems?

Q. Advanced Research Focus

- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks (e.g., Fukui indices for electrophilic sites) .

- MD Simulations : Study solvent effects on reaction pathways (e.g., DMSO vs. toluene) to optimize solvation .

Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots) .

How can contradictory data in reaction pathways involving this compound be resolved?

Advanced Research Focus

Discrepancies in product distributions (e.g., mono- vs. di-substitution) may arise from:

- Reagent Purity : Trace moisture or oxygen can alter pathways. Use Karl Fischer titration to verify solvent dryness .

- Catalyst Variability : Screen Pd/C, Pd(OAc)₂, or Ni catalysts for cross-coupling efficiency .

Case Study : Conflicting reports on Sonogashira coupling yields can be addressed by comparing ligand systems (e.g., PPh3 vs. PCy3) .

What role does this compound play in developing organic electronic devices?

Q. Advanced Research Focus

- OLED Precursors : Serve as a building block for emissive layers via Ullmann coupling to form triarylamines, enhancing hole-transport properties .

- Self-Assembled Monolayers (SAMs) : Functionalize ITO surfaces by reacting bromomethyl groups with thiol-terminated linkers .

Performance Metrics : Measure device efficiency (cd/A) and lifetime under accelerated aging conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。